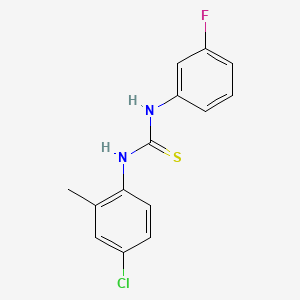![molecular formula C16H17N3OS B5763002 2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5763002.png)
2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research for its ability to block the Notch signaling pathway. The Notch signaling pathway plays a crucial role in cell differentiation and proliferation, and aberrant activation of this pathway has been implicated in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
Mécanisme D'action
2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide inhibits the cleavage of Notch receptors by targeting the γ-secretase complex. The γ-secretase complex is responsible for the cleavage of Notch receptors, which releases the NICD and activates downstream signaling pathways. 2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide binds to the presenilin subunit of the γ-secretase complex, which prevents the cleavage of Notch receptors and subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been shown to inhibit cell proliferation, induce apoptosis, and decrease tumor growth. In Alzheimer's disease, 2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been shown to decrease the production of amyloid-beta peptides, which are thought to contribute to the pathogenesis of the disease. In cardiovascular diseases, 2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been shown to inhibit smooth muscle cell proliferation and migration, which can prevent the development of atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and inhibit Notch signaling in various cell types. It is also relatively stable and can be stored for long periods of time. However, 2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide does have some limitations. It is not a specific inhibitor of the Notch signaling pathway and can also inhibit other γ-secretase substrates. It can also have off-target effects that can affect cell viability and function.
Orientations Futures
There are several future directions for the use of 2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide in scientific research. One area of interest is the development of more specific Notch inhibitors that can target specific Notch receptors and downstream signaling pathways. Another area of interest is the use of 2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, the use of 2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide in animal models of various diseases can provide valuable insights into the therapeutic potential of Notch inhibition in vivo.
Méthodes De Synthèse
2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide can be synthesized using a simple two-step reaction. The first step involves the reaction of 2,4-dimethylbenzoyl chloride with thiourea to form 2,4-dimethyl-N-(thiocarbamoyl)benzamide. The second step involves the reaction of 2,4-dimethyl-N-(thiocarbamoyl)benzamide with 3-pyridinemethanamine to form 2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide (2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide). The overall yield of this synthesis method is around 60%.
Applications De Recherche Scientifique
2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been widely used in scientific research for its ability to block the Notch signaling pathway. The Notch signaling pathway plays a crucial role in cell differentiation and proliferation, and aberrant activation of this pathway has been implicated in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. 2,4-dimethyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been shown to inhibit the cleavage of Notch receptors, which prevents the release of the Notch intracellular domain (NICD) and subsequent activation of downstream signaling pathways. This inhibition of Notch signaling has been shown to have therapeutic potential in various diseases.
Propriétés
IUPAC Name |
2,4-dimethyl-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-11-5-6-14(12(2)8-11)15(20)19-16(21)18-10-13-4-3-7-17-9-13/h3-9H,10H2,1-2H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLWVHLZECFHGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5762930.png)



![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5762957.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide](/img/structure/B5762983.png)

![2-{[(5-chloro-8-quinolinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5762987.png)
![2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B5762990.png)
![2-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5762993.png)

![2-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5763029.png)